Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate
Description
Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a 4-pyridylcarbonylamino substituent at the 2-position. These analogs exhibit promising antimicrobial activity, with molecular docking studies suggesting that the substituents at the 2-position critically influence binding interactions with biological targets .
This modification could improve solubility or target specificity but may also alter physicochemical properties like logP and molecular weight.
Properties
CAS No. |
6129-40-4 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(21)12-9(2)13(10(3)19)23-15(12)18-14(20)11-5-7-17-8-6-11/h5-8H,4H2,1-3H3,(H,18,20) |
InChI Key |
YZFGFAHSMHCXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions including acylation, alkylation, and amination.
Acylation: The thiophene ring is first acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Alkylation: The acylated thiophene undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting compound is then reacted with 4-pyridylcarbonyl chloride to introduce the pyridylcarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where nucleophiles like amines or thiols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pyridylcarbonylamino group can form hydrogen bonds with active sites, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate with its analogs:
*logP values estimated via computational tools (e.g., ChemDraw) for target compound; others from experimental data.
Key Observations:
- 4-Pyridylcarbonylamino vs. However, increased polarity may reduce membrane permeability compared to phenyl .
- Molecular Weight : The target compound (375.41 g/mol) is heavier than compound 2 (330.40 g/mol), which could influence pharmacokinetics.
- logP : The pyridyl group lowers logP (estimated ~2.5 vs. 3.49 for compound 2 ), suggesting better aqueous solubility but reduced lipophilicity.
Molecular Docking Insights
For compound 2, docking studies highlight the phenylamino group’s role in hydrophobic interactions with microbial enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
